molecular formula C21H24ClNO3 B14987146 N-(4-chlorobenzyl)-2-(4-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

N-(4-chlorobenzyl)-2-(4-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B14987146
M. Wt: 373.9 g/mol
InChI Key: SOALHJPDOCSKCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-2-(4-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic small molecule acetamide derivative of interest in medicinal chemistry and pharmacology research. This compound features a complex structure that incorporates a chlorobenzyl group, a methylphenoxy chain, and a tetrahydrofuran methyl moiety, which are functional groups often associated with bioactive properties. Acetamide derivatives are frequently investigated for their potential to modulate biological pathways. For instance, some related compounds are being explored for their ability to disrupt specific protein-protein interactions, such as the TRIP8b-HCN channel interface, which is a relevant target in neuroscience for conditions like major depressive disorder . Other acetamide-based molecules have demonstrated significant inhibitory effects on osteoclastogenesis, suggesting potential application in bone disease research . The presence of the tetrahydrofuran ring and chlorobenzyl group in its structure suggests this compound may have good bioavailability and the ability to interact with various enzymatic targets. Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for high-throughput screening in drug discovery campaigns aimed at developing novel therapeutics. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H24ClNO3

Molecular Weight

373.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(4-methylphenoxy)-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C21H24ClNO3/c1-16-4-10-19(11-5-16)26-15-21(24)23(14-20-3-2-12-25-20)13-17-6-8-18(22)9-7-17/h4-11,20H,2-3,12-15H2,1H3

InChI Key

SOALHJPDOCSKCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N(CC2CCCO2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Biological Activity

N-(4-chlorobenzyl)-2-(4-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic organic compound with a complex molecular structure that includes a chlorinated benzyl group, a phenoxy group, and a tetrahydrofuran ring. This unique combination of functional groups contributes to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

  • Molecular Formula : C21_{21}H24_{24}ClN O3_{3}
  • Molecular Weight : 373.87 g/mol
  • CAS Number : 866237-33-4
PropertyValue
Molecular FormulaC21_{21}H24_{24}ClN O3_{3}
Molecular Weight373.87 g/mol
CAS Number866237-33-4

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially inhibiting the growth of certain bacteria and fungi.
  • Anticancer Activity : Investigations have indicated that it could induce apoptosis in cancer cells, possibly through modulation of enzyme activity or receptor interactions that inhibit cell proliferation.
  • Mechanism of Action : The exact mechanism is still under investigation, but it is believed to involve interactions with specific cellular pathways that lead to the inhibition of tumor growth and microbial resistance.

Study on Anticancer Activity

A study examined the effects of this compound on human cancer cell lines such as HeLa (cervical adenocarcinoma) and A549 (lung carcinoma). The results demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent .

Antimicrobial Efficacy

Another research effort focused on the antibacterial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that it effectively inhibited the growth of MRSA strains, highlighting its potential as a new therapeutic agent in combating antibiotic resistance .

Comparative Analysis with Similar Compounds

To understand the unique biological activities of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey FeaturesBiological Activity Focus
4-Chloro-2-methylphenoxyacetic acidContains a phenoxy group and chlorineHerbicide with different biological focus
4-ChlorophenolSimple phenolic structure with chlorineAntiseptic and disinfectant
2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-[1,2,4]triazolContains triazole ring and chlorinated phenoxyExhibits fungicidal properties

The distinct combination of functional groups in this compound may confer unique biological activities compared to these similar compounds .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

Key structural analogs and their differentiating features are summarized below:

Compound Name (ID) Key Substituents Notable Features
Target Compound 4-Chlorobenzyl, THF-methyl, 4-methylphenoxy Dual N-alkylation; ether-linked THF group
BH52364 () 4-Chlorobenzyl, THF-methyl, 3-chlorophenoxy Chlorophenoxy vs. methylphenoxy substitution
FL-no:16.133 () 1H-Pyrazol-3-yl, thiophen-2-ylmethyl, 4-methylphenoxy Cooling sensation properties; GRAS status
5e–5m () Thiadiazolyl cores with varied thioether (e.g., benzylthio, ethylthio) and phenoxy groups High synthetic yields (68–88%); melting points 132–170°C
NUCC-0200590 () 4-Chlorobenzyl, biphenyl-fluoro-methylpiperazine Suzuki coupling synthesis; potential CNS activity
620557-06-4 () 4-Chlorobenzyl, sulfonated tetrahydrothiophen-3-yl, 2-methoxyphenoxy Sulfone group; possible metabolic stability

Key Observations :

  • This ether linkage may enhance solubility compared to more lipophilic groups .
Physicochemical Data
Property Target Compound FL-no:16.133 () 5j () 620557-06-4 ()
Molecular Weight ~394 g/mol* Not reported 382.87 g/mol 423.91 g/mol
Melting Point Not reported Not reported 138–140°C Not reported
Key Functional Groups THF, chlorobenzyl Pyrazole, thiophene Thiadiazole, chlorobenzyl Sulfone, methoxyphenoxy

*Calculated based on BH52364 ().

Pharmacological and Functional Comparisons

  • Anti-Cancer Activity: Phenoxyacetamide derivatives in (e.g., compounds 38–40) showed potent activity against HCT-1, MCF-7, and PC-3 cell lines, suggesting the target compound’s 4-methylphenoxy group could confer similar anti-proliferative effects .
  • Receptor Agonism: Pyridazinone analogs () act as FPR1/FPR2 agonists, indicating that acetamide scaffolds with aromatic substitutions are viable for receptor targeting .
  • Antimicrobial Potential: Thiazolidinones in demonstrated activity against bacterial/fungal strains, implying that the target’s acetamide core could be modified for similar applications .

Q & A

Q. What are the established synthetic pathways for N-(4-chlorobenzyl)-2-(4-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide, and what key intermediates are involved?

The compound is typically synthesized via multi-step organic reactions. For example, similar acetamide derivatives are prepared using multicomponent reactions (MCRs) or stepwise nucleophilic substitutions. A common approach involves:

  • Step 1 : Activation of carboxylic acid derivatives (e.g., acid chlorides or anhydrides) for amide bond formation.
  • Step 2 : Sequential alkylation or etherification of phenolic groups.
  • Step 3 : Functionalization of the tetrahydrofuran moiety. Key intermediates include chlorobenzylamine derivatives and substituted phenoxyacetic acids. Characterization of intermediates via ¹H/¹³C NMR and mass spectrometry is critical to ensure purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve the electronic environment of the chlorobenzyl, phenoxy, and tetrahydrofuran groups. For example, acetamide protons typically resonate at δ 2.0–2.5 ppm, while aromatic protons appear at δ 6.5–7.5 ppm .
  • X-ray Crystallography : Determines absolute configuration and molecular packing. A related N-(4-chloro-2-nitrophenyl)acetamide derivative revealed intermolecular hydrogen bonds (C–H⋯O) influencing crystal lattice stability .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, with fragmentation patterns aiding structural validation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound, given challenges in steric hindrance and competing side reactions?

Low yields (e.g., 2–5% in similar syntheses) often arise from steric hindrance at the tetrahydrofuran-methylphenoxy junction or undesired byproducts. Strategies include:

  • Catalytic Systems : Use of palladium or copper catalysts to enhance coupling efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of hydrophobic intermediates.
  • Temperature Control : Lower temperatures (0–25°C) minimize decomposition of heat-sensitive intermediates .

Q. How should conflicting spectroscopic data (e.g., unexpected NMR splitting patterns) be interpreted?

Discrepancies may arise from:

  • Conformational Isomerism : Restricted rotation around the acetamide bond (C–N) can split signals. Dynamic NMR experiments at variable temperatures can confirm this .
  • Impurity Profiles : Trace solvents or unreacted intermediates (e.g., chlorobenzylamine) may overlap with target signals. HPLC-MS or 2D NMR (COSY, HSQC) aids in deconvoluting complex spectra .

Q. What computational methods are suitable for predicting the biological activity or metabolic stability of this compound?

  • Docking Studies : Molecular docking with target proteins (e.g., enzymes or receptors) predicts binding affinity. For analogs, AutoDock Vina or Schrödinger Suite are widely used .
  • ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions based on physicochemical properties (e.g., logP, polar surface area) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • pH Stability : Amide bonds are prone to hydrolysis under acidic/basic conditions. Forced degradation studies (e.g., 0.1M HCl/NaOH at 37°C) identify degradation products.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) determines melting points and phase transitions. Related acetamides show decomposition above 160°C .

Contradiction Analysis and Troubleshooting

Q. How can researchers resolve discrepancies between theoretical and experimental melting points?

Discrepancies may arise from polymorphism or impurities. Techniques include:

  • Recrystallization : Using solvents of varying polarity to isolate pure polymorphs.
  • Powder X-ray Diffraction (PXRD) : Distinguishes crystalline forms .

Q. What strategies validate the absence of genotoxicity in structural analogs of this compound?

  • Ames Test : Assesses mutagenicity using Salmonella typhimurium strains.
  • In Silico Tools : DEREK Nexus predicts structural alerts (e.g., nitro groups, aromatic amines). A related compound lacking these motifs showed no genotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.